1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone
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Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone, also known as CPPA, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. CPPA has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Scientific Research Applications
Antitumor Activity
In vitro Antitumor Activity Against Breast Cancer Cells
Derivatives of 1,2,4-triazine containing the piperazine amide moiety, structurally related to the queried compound, exhibited promising antiproliferative properties in studies against MCF-7 breast cancer cells. These findings suggest potential anticancer applications for similar compounds (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis and Evaluation of Antitumor Activity
Piperazine-based tertiary amino alcohols and their dihydrochlorides, which are structurally analogous to the queried compound, have been synthesized and assessed for their effects on tumor DNA methylation processes. This indicates potential antitumor applications (Hakobyan et al., 2020).
Antimicrobial and Antifungal Activities
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives, similar in structure to the queried compound, have demonstrated significant in vitro antibacterial and antifungal activities. This suggests the potential of such compounds in antimicrobial applications (Gan, Fang, & Zhou, 2010).
Synthesis and Evaluation of Chalcones with Antimicrobial Activity
Chalcones containing piperazine or dichlorothiophene moiety, related structurally to the queried compound, showed antimicrobial activity, particularly against Gram-positive bacteria and Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Synthesis and Characterization Studies
Microwave Assisted Synthesis and Crystal Structure Analysis
Studies involving microwave-assisted synthesis of compounds similar to the queried chemical, including 1,2,3-triazole derivatives, have contributed to understanding the efficient and eco-friendly methods of synthesis and the crystal structure of such compounds (Said et al., 2020).
Synthesis of Piperazine Derivatives with Dihydrochlorides
Research on the synthesis of derivatives, similar to the queried compound, has explored the creation of secondary aminopropanols and their conversion into dihydrochlorides, contributing to the understanding of synthetic processes in organic chemistry (Akopyan, Papoyan, Gevorgyan, & Panosyan, 2013).
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN2O/c29-25-6-8-26(9-7-25)30-10-12-31(13-11-30)27(32)19-28(22-4-2-1-3-5-22)23-15-20-14-21(17-23)18-24(28)16-20/h1-9,20-21,23-24H,10-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKITWKLBMVXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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